Prednisolone hemisuccinate

Description

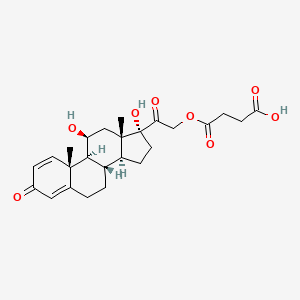

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGDTXUMTIZLCJ-CGVGKPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048964 | |

| Record name | Prednisolone 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2920-86-7 | |

| Record name | Prednisolone 21-hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone hemisuccinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002920867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone hemisuccinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednisolone 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone 21-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7080T74ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prednisolone hemisuccinate mechanism of action in inflammatory models

An In-depth Technical Guide on the Core Mechanism of Action of Prednisolone (B192156) Hemisuccinate in Inflammatory Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prednisolone, a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune conditions.[1][2] Administered often as its prodrug prednisone (B1679067) or as the water-soluble ester prednisolone hemisuccinate for rapid action, its primary function is to potently suppress inflammation and modulate the immune system.[3][4] This technical guide provides a detailed exploration of the molecular mechanisms underpinning the anti-inflammatory effects of prednisolone in various experimental models. It delves into the genomic and non-genomic pathways it modulates, its impact on immune cells and inflammatory mediators, and presents detailed experimental protocols for its evaluation.

Prednisolone's mechanism is multifaceted, primarily mimicking the effects of endogenous cortisol by binding to the glucocorticoid receptor (GR).[1][5] This interaction initiates a cascade of molecular events that alter gene expression and cellular signaling, ultimately leading to a powerful anti-inflammatory and immunosuppressive response.[6][7] Low doses of prednisolone typically exert anti-inflammatory effects, while higher doses are required for immunosuppression.[8]

Core Mechanism of Action: Genomic and Non-Genomic Pathways

The anti-inflammatory effects of prednisolone are mediated through two principal types of pathways: genomic and non-genomic. These pathways differ in their speed of onset and the molecular machinery involved.[9][10]

Genomic Pathway (Slow Onset: Hours to Days)

The classical, or genomic, mechanism of action is responsible for the majority of prednisolone's sustained anti-inflammatory effects.[11] This pathway involves the direct regulation of gene transcription.

-

Activation and Translocation: Prednisolone, being lipophilic, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event causes the dissociation of a chaperone protein complex (including heat shock proteins like Hsp90) and exposes a nuclear localization signal on the GR.[1][5]

-

Gene Regulation: The activated prednisolone-GR complex then translocates into the nucleus.[1] Inside the nucleus, it influences gene expression in two primary ways:

-

Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][9] This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin-1 (lipocortin-1), interleukin-10 (IL-10), and inhibitors of nuclear factor-kappa B (IκBα).[1][12] Annexin-1 is a critical mediator that inhibits phospholipase A2 (PLA2), thereby blocking the production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[1][4]

-

Transrepression: The activated GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][13] By preventing these factors from binding to their DNA targets, prednisolone suppresses the transcription of a wide range of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][13][14]

-

Non-Genomic Pathways (Rapid Onset: Seconds to Minutes)

Prednisolone can also elicit rapid anti-inflammatory effects that are too fast to be explained by changes in gene expression. These non-genomic actions are mediated by several proposed mechanisms.[10][14]

-

Membrane-Bound GR Interaction: A subpopulation of GRs is believed to be located at the plasma membrane (mGR).[11] Prednisolone binding to these mGRs can rapidly trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to swift immunosuppressive effects on T-cells.[9][11]

-

Cytosolic GR Signaling: Activated cytosolic GRs can directly interact with and modulate the activity of various signaling proteins and kinases without translocating to the nucleus.[10]

-

Physicochemical Membrane Effects: At high concentrations, corticosteroids can intercalate into the cell membrane, altering its fluidity and physicochemical properties.[11] This can interfere with ion transport across the membrane (e.g., Ca2+ influx) and cellular energy production, contributing to the suppression of immune cell functions like mast cell degranulation.[11]

Quantitative Effects on Inflammatory Mediators

The anti-inflammatory efficacy of prednisolone can be quantified by measuring its inhibitory effects on the production of various inflammatory mediators in cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to describe a drug's potency.

| Parameter | Model System | Mediator/Process Inhibited | Result | Citation |

| IC50 | LPS-stimulated whole blood | IL-6 Production | ~0.7 x 10⁻⁷ M | [15] |

| IC50 | LPS-stimulated whole blood | TNF-α Release | Varies by study; used for equipotency calculations | [16][17] |

| IC50 | Leukemic Blasts (ALL) | Cell Proliferation (MTT assay) | Median: 3 x 10⁻⁴ M | [18] |

| IC50 | Leukemic Blasts (CLL) | Cell Proliferation (MTT assay) | Median: 10⁻⁵ M | [18] |

| EC50 | Human Mixed Lymphocyte Reaction | Lymphocyte Proliferation (Total Prednisolone) | 66.3 - 86.5 ng/mL | [19] |

| EC50 | Human Mixed Lymphocyte Reaction | Lymphocyte Proliferation (Free Prednisolone) | 10.0 - 12.4 ng/mL | [19] |

| Effect | Human Umbilical Vein Endothelial Cells (HUVEC) | E-selectin Expression & Neutrophil Adhesion | Dose-dependent reduction | [20] |

| Effect | Patients with Community-Acquired Pneumonia | C-Reactive Protein (CRP) Levels | 46% reduction vs. placebo by Day 3 | [21] |

| Effect | Patients with Chronic Rhinosinusitis | Plasma Periostin, Eotaxin, IgE | Statistically significant decrease | [22] |

| Effect | 27-hydroxycholesterol-stimulated monocytes | CCL2 (MCP-1) Transcription | Dose-dependent attenuation | [23] |

Experimental Protocols for Inflammatory Models

Evaluating the anti-inflammatory activity of compounds like this compound requires robust and reproducible in vitro and in vivo models. Below are detailed protocols for key experiments.

In Vitro: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages

This assay is a cornerstone for screening compounds that inhibit macrophage activation, a critical event in inflammation.

-

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The amount of NO produced is quantified indirectly by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reaction.

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[24]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour. Include a vehicle control (e.g., DMSO or PBS).[24]

-

LPS Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control group.[24]

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[24]

-

Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[24]

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the collected supernatant.

-

Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for another 10 minutes.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[24]

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

-

In Vitro: Cytokine Quantification by ELISA

This protocol is used to measure the effect of prednisolone on the production of specific pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) or anti-inflammatory (e.g., IL-10) cytokines.

-

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify a particular protein (cytokine) in a sample, such as cell culture supernatant or plasma.

-

Methodology:

-

Sample Generation: Follow steps 1-5 from the Nitric Oxide assay protocol above, using an appropriate cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) and stimulus (e.g., LPS).

-

ELISA Procedure: Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α). Follow the manufacturer's protocol precisely. A general workflow is as follows:

-

Coating: A 96-well plate is pre-coated with a capture antibody specific to the target cytokine.

-

Sample Addition: Add standards, controls, and collected supernatants to the wells and incubate. The cytokine in the sample binds to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.

-

Washing: Wash away the unbound detection antibody.

-

Enzyme Conjugate: Add streptavidin conjugated to horseradish peroxidase (HRP). This will bind to the biotin (B1667282) on the detection antibody.

-

Washing: Wash away the unbound enzyme conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

-

Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Quantification: Measure the optical density at 450 nm. The intensity of the color is proportional to the amount of cytokine present.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample. Determine the percentage of cytokine inhibition by prednisolone.

-

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[25]

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, biphasic inflammatory response characterized by edema (swelling).[13][25] The ability of a drug to reduce this swelling indicates its anti-inflammatory potential.

-

Methodology:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats. Allow them to acclimate to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., saline, p.o.)

-

Group 2: Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.)[25]

-

Group 3-5: Test Groups (Prednisolone at various doses, e.g., 5, 10, 20 mg/kg, p.o.)

-

-

Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[25]

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]

-

Data Analysis:

-

Calculate the change in paw volume (edema) at each time point by subtracting the initial volume from the post-treatment volume.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average change in paw volume in the control group and V_t is the average change in paw volume in the treated group.

-

-

Conclusion

This compound exerts its potent anti-inflammatory effects through a sophisticated interplay of genomic and non-genomic mechanisms. The classical genomic pathway, involving the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB, accounts for its sustained therapeutic action. Concurrently, rapid non-genomic pathways provide immediate suppression of immune cell function. A thorough understanding of these mechanisms, coupled with the application of standardized in vitro and in vivo inflammatory models, is crucial for the continued development and optimization of anti-inflammatory therapeutics. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate and characterize the efficacy of novel anti-inflammatory agents.

References

- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Prednisolone 21-hemisuccinate | C25H32O8 | CID 656804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 6. Frontiers | Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System [frontiersin.org]

- 7. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non genomic effects of corticosteroids ppt | PPTX [slideshare.net]

- 11. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Estimation of Equipotent Doses for Anti‐Inflammatory Effects of Prednisolone and AZD9567, an Oral Selective Nonsteroidal Glucocorticoid Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Influence of Prednisone on Inflammatory Biomarkers in Community‐Acquired Pneumonia: Secondary Analysis of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

Prednisolone Hemisuccinate vs. Prednisolone: An In-Depth Technical Guide to In Vivo Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prednisolone (B192156), a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its administration can be achieved through various formulations, including the active drug itself and ester pro-drugs designed to enhance solubility for parenteral administration. Among these, prednisolone hemisuccinate is a water-soluble ester frequently utilized for intravenous injection. This technical guide provides a comprehensive analysis of the in vivo bioavailability of prednisolone following the administration of this compound in comparison to the administration of prednisolone itself. While direct head-to-head comparative studies are limited, this document synthesizes available pharmacokinetic data to offer a detailed comparison for research and drug development professionals. The core of this analysis lies in the understanding that this compound is a pro-drug that must undergo in vivo hydrolysis to release the pharmacologically active prednisolone.

The Conversion Pathway: From Pro-Drug to Active Moiety

This compound is designed as a more water-soluble derivative of prednisolone, facilitating its formulation for intravenous use. Upon administration, it is rapidly cleaved by esterases present in the blood and tissues to yield prednisolone and succinic acid. This conversion is a critical step for the therapeutic action of the drug.

Caption: In vivo conversion of this compound.

Comparative Pharmacokinetic Profiles

The bioavailability of prednisolone from this compound is fundamentally linked to the rate and extent of its in vivo hydrolysis. The following tables summarize key pharmacokinetic parameters for prednisolone following intravenous administration of this compound and both intravenous and oral administration of prednisolone, compiled from various studies in healthy human volunteers. It is important to note that direct comparisons should be made with caution as the data are not from a single, unified study.

Pharmacokinetic Parameters of Intravenously Administered this compound

This table focuses on the pro-drug itself and its rapid conversion to the active form.

| Parameter | Value | Species | Reference |

| This compound | |||

| Half-life (t½) | 18 - 25 min | Human | [1] |

| Resulting Prednisolone | |||

| Half-life (t½) | 3.5 - 3.7 h | Human | [1] |

| Urinary Excretion (unchanged ester) | 1 - 8% | Human | [1] |

Pharmacokinetic Parameters of Prednisolone (Intravenous and Oral Administration)

This table provides a baseline for the pharmacokinetics of the active drug when administered directly.

| Parameter | Route | Value | Species | Reference |

| Prednisolone | ||||

| Bioavailability (F) | Oral | 80% - 100% | Human | [2] |

| Tmax | Oral | 1 - 2 h | Human | [2] |

| Cmax (20 mg dose) | Oral | 683.00 ± 94.54 ng/mL | Human | [2] |

| AUC (0-t) (20 mg dose) | Oral | 2716.54 ± 196.28 ng·h/mL | Human | [2] |

| Half-life (t½) | Oral | 3.30 ± (SD) h | Human | [2] |

| Half-life (t½) | Intravenous | 4.11 ± 0.97 h | Human | [3] |

| Systemic Clearance | Intravenous | 0.104 ± 0.034 L/h/kg | Human | [3] |

Note on Dose Dependency: The pharmacokinetics of prednisolone can be dose-dependent and non-linear. At higher concentrations, protein binding becomes saturated, leading to an increased volume of distribution and clearance[4][5].

Experimental Protocols

The methodologies employed in pharmacokinetic studies of prednisolone and its esters are crucial for the interpretation of the resulting data. Below are detailed summaries of typical experimental protocols.

In Vivo Bioavailability Study Protocol

A generalized protocol for a human pharmacokinetic study is outlined below.

Caption: Generalized experimental workflow for a bioavailability study.

-

Study Design: A typical study would involve a randomized, crossover design with a sufficient washout period between drug administrations.

-

Subjects: Healthy adult volunteers are commonly recruited. Exclusion criteria often include the use of other medications, smoking, and a history of significant medical conditions.

-

Drug Administration:

-

Intravenous this compound: Administered as a bolus injection or a short infusion at a specified dose.

-

Oral Prednisolone: Administered as tablets with a standardized volume of water after an overnight fast.

-

Intravenous Prednisolone: Often administered as a phosphate (B84403) or succinate (B1194679) ester due to solubility, with the dose calculated based on the prednisolone content.

-

-

Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Analytical Methodology: Quantification of Prednisolone

The accurate quantification of prednisolone in plasma is critical. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.

-

Sample Preparation:

-

Protein Precipitation: A common first step is to precipitate plasma proteins using an organic solvent like methanol (B129727) or acetonitrile (B52724).

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, liquid-liquid extraction with a solvent such as diethyl ether or methyl tert-butyl ether, or SPE using a C18 cartridge, can be employed.

-

Internal Standard: An internal standard (e.g., dexamethasone (B1670325) or a deuterated analog of prednisolone) is added to the plasma samples before extraction to account for variations in extraction efficiency and instrument response.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a UV detector is often used.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to separate prednisolone from endogenous plasma components and the internal standard. The composition can be isocratic or a gradient.

-

-

Detection:

-

UV Detection: Prednisolone has a chromophore that allows for detection by UV absorbance, typically around 240-254 nm.

-

Mass Spectrometry (MS/MS): For higher sensitivity and specificity, LC-MS/MS is the method of choice. The analysis is usually performed in positive ion mode, monitoring specific precursor-to-product ion transitions for prednisolone and the internal standard.

-

-

Quantification: A calibration curve is constructed by analyzing standards of known prednisolone concentrations in blank plasma. The concentration of prednisolone in the study samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Discussion and Implications

The available data indicates that intravenously administered this compound is a rapidly converted pro-drug, leading to the systemic availability of the active moiety, prednisolone. The half-life of the hemisuccinate ester is very short, ensuring that the pharmacokinetic profile of the active drug is primarily that of prednisolone.

A key consideration for the bioavailability of prednisolone from its hemisuccinate ester is the potential for incomplete hydrolysis, as evidenced by the urinary excretion of the intact ester[1]. This suggests that a small fraction of the administered dose may not become systemically available as active prednisolone. However, this amount is generally small.

When comparing the bioavailability of prednisolone from intravenous this compound to that of oral prednisolone, the high oral bioavailability of prednisolone (80-100%) is a significant factor[2]. While intravenous administration of the pro-drug is expected to result in near-complete bioavailability of the liberated prednisolone (minus the small fraction excreted unchanged), the oral formulation also provides excellent systemic exposure.

For drug development professionals, the choice between a pro-drug formulation like this compound and a formulation of the active drug depends on the desired route of administration and clinical application. For rapid and complete systemic exposure, particularly in acute settings, the intravenous pro-drug is advantageous. For chronic conditions, the high bioavailability of oral prednisolone makes it a convenient and effective option.

Conclusion

This compound serves as an effective pro-drug for the intravenous delivery of prednisolone. It undergoes rapid in vivo hydrolysis to release the active drug, with a pharmacokinetic profile largely reflective of prednisolone itself. While a small percentage of the pro-drug may be eliminated unchanged, the resulting bioavailability of prednisolone is high. Oral prednisolone also exhibits excellent bioavailability. The selection of the appropriate formulation will be guided by the clinical context and desired pharmacokinetic profile. Further direct comparative studies would be beneficial to precisely quantify the relative bioavailability of prednisolone from these two administration strategies.

References

- 1. [Pharmacokinetics and pharmacodynamics of prednisolone following extremely high dosage as this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of intravenous and oral prednisolone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics and pharmacodynamics of prednisolone after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Prednisolone Hemisuccinate: A Preclinical In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of prednisolone (B192156) hemisuccinate, a water-soluble prodrug rapidly converted to the active glucocorticoid, prednisolone. This document summarizes key pharmacokinetic parameters across various preclinical species, details common experimental methodologies, and visualizes relevant biological pathways and workflows to support drug development and research endeavors.

Introduction to Prednisolone Hemisuccinate

Prednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties.[1] Due to its poor water solubility, the hemisuccinate ester form is often utilized for parenteral administration, ensuring rapid and complete conversion to the active prednisolone molecule in the body.[2][3] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for dose selection, translation to clinical settings, and evaluation of safety and efficacy.

Comparative Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of prednisolone, following the administration of this compound, exhibits variability across different preclinical species. This is attributed to differences in drug metabolism, distribution, and elimination. The following tables summarize key pharmacokinetic parameters observed in rats, dogs, cattle, mice, rabbits, and non-human primates.

Table 1: Pharmacokinetic Parameters of Prednisolone following Intravenous Administration of this compound in Rats

| Dose (mg/kg) | Clearance (L/h/kg) | Volume of Distribution (Vss, L/kg) | Half-life (h) | Reference |

| 5 | 6.18 | 2.14 | 0.50 | [2] |

| 50 | 3.07 | 1.05 | 0.50 | [2] |

| 25 | 3.68 (males), 1.01 (females) | - | - | [4] |

Table 2: Pharmacokinetic Parameters of Prednisolone following Intravenous Administration of this compound in Dogs

| Condition | Clearance (mL/min/kg) | Volume of Central Compartment (mL/kg) | Half-life (min) | Reference |

| Normovolemic | 3.96 | 165 | 166 | [5] |

| Hypovolemic | 2.53 | 110 | 197 | [5] |

Table 3: Pharmacokinetic Parameters of Prednisolone following Intravenous Administration of this compound in Cattle

| Dose (µg/kg) | Elimination Half-life (h) | Reference |

| 600 | 3.6 ± 1.177 | [6][7] |

Table 4: Pharmacokinetic Parameters of Prednisolone following Intraperitoneal Administration of this compound in Mice

| Dose (mg/kg) | Clearance (L/kg·h) | Volume of Distribution (L/kg) | Half-life (h) | Reference |

| 6.25 | 2.5 | 1.64 | 0.46 | [8] |

Table 5: Pharmacokinetic Parameters of Prednisolone following Intravenous Administration of this compound in Rabbits

| Dose (mg/kg) | Clearance (L/h/kg) | Terminal Half-life (h) | Reference |

| 1 | 0.72 | 1.1 | [9] |

Table 6: Pharmacokinetic Parameters of Prednisolone following Intravenous Administration in Cynomolgus Monkeys

| Dose (mg/kg) | Total Clearance (L/h/kg) | Unbound Clearance (L/h/kg) | Half-life (h) | Reference |

| 0.03 | 0.065 ± 0.005 | - | 4.0 ± 0.6 | [10][11][12] |

| 0.3 | - | - | 6.1 ± 0.7 | [10][11][12] |

| 3 | 0.235 ± 0.021 | - | 3.8 ± 0.5 | [10][11][12] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. This section outlines common methodologies employed in preclinical studies of this compound.

Animal Models and Husbandry

Preclinical studies are typically conducted in various animal models, including Wistar or Sprague-Dawley rats, Beagle dogs, and cynomolgus monkeys.[13][14] Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[13] They are provided with standard chow and water ad libitum.[13] To minimize stress-induced fluctuations in endogenous corticosteroid levels, animals are acclimated to the experimental conditions prior to the study.[13]

Drug Administration and Blood Sampling

This compound is typically dissolved in sterile saline for administration.[8][15] The route of administration can be intravenous (IV), intramuscular (IM), or intraperitoneal (IP), depending on the study objectives.[6][7][8] For IV administration, a bolus injection is often given via a cannulated vein, such as the jugular vein in rats or the femoral vein in non-human primates.[16][17]

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of prednisolone.[17] The frequency and duration of sampling depend on the expected pharmacokinetic properties of the drug.[18] Common blood collection sites include the tail vein in mice, the jugular vein in rats (often via a cannula), and the femoral or cephalic vein in larger animals.[16][19][20] To prevent coagulation, blood samples are collected in tubes containing an anticoagulant like EDTA or heparin.[13] Plasma is then separated by centrifugation and stored at -20°C or -80°C until analysis.[13]

Bioanalytical Methods

The quantification of prednisolone in plasma samples is predominantly achieved using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][21] Radioimmunoassay (RIA) has also been used historically.[22]

3.3.1. High-Performance Liquid Chromatography (HPLC)

A common HPLC method for prednisolone analysis involves a reversed-phase C18 column.[2][23] The mobile phase typically consists of a mixture of methanol (B129727) and water.[2] Detection is carried out using a UV detector at a wavelength of approximately 238-240 nm.[2][24] Sample preparation often involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte from the plasma matrix.[2][24]

Table 7: Example of HPLC Method Parameters for Prednisolone Analysis in Rat Plasma

| Parameter | Condition | Reference |

| Column | Grace C18 (250mm x 4.6ID, 5 micron) | [2] |

| Mobile Phase | Methanol: Water (70:30) | [2] |

| Flow Rate | 0.9 mL/min | [2] |

| Detection | UV at 238 nm | [2] |

| Internal Standard | Metformin | [2] |

| Linearity Range | 100-1600 ng/mL | [2] |

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of prednisolone.[21][25] This method also typically employs a reversed-phase column for chromatographic separation.[21] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for prednisolone and an internal standard (often a deuterated analog).[26] This allows for highly specific and sensitive quantification, with lower limits of quantification (LLOQ) in the sub-ng/mL range.[21]

Glucocorticoid Receptor Signaling Pathway

The pharmacological effects of prednisolone are mediated through its interaction with the glucocorticoid receptor (GR).[7] Upon entering the cell, prednisolone binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated prednisolone-GR complex into the nucleus.[27]

In the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[7]

-

Transrepression: The monomeric GR can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[7][28]

Conclusion

This technical guide has provided a detailed overview of the preclinical pharmacokinetics of this compound. The data presented highlights the species-specific differences in the disposition of prednisolone, underscoring the importance of conducting pharmacokinetic studies in relevant animal models during drug development. The outlined experimental protocols offer a foundation for designing and executing robust preclinical studies. Furthermore, the visualization of the experimental workflow and the glucocorticoid receptor signaling pathway provides a clear conceptual framework for researchers in the field. A thorough understanding of these principles is essential for the successful preclinical development of glucocorticoid-based therapies.

References

- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. Methylprednisolone disposition in rabbits. Analysis, prodrug conversion, reversible metabolism, and comparison with man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DEHYDROEPIANDRO-STERONE AND PREDNISOLONE IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 8. Pharmacodynamic Interactions between Recombinant Mouse Interleukin-10 and Prednisolone Using a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacoimmunodynamic interactions between prednisolone and sirolimus in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and anti-inflammatory pharmacodynamics of prednisolone in cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distribution and metabolism of prednisone in mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ohsu.edu [ohsu.edu]

- 17. scispace.com [scispace.com]

- 18. Blood sampling: General principles | NC3Rs [nc3rs.org.uk]

- 19. Comparison of blood sampling methods for plasma corticosterone measurements in mice associated with minimal stress-related artefacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]

- 21. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Plasma prednisolone concentrations: comparison of radioimmunoassay and competitive protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. publications.ersnet.org [publications.ersnet.org]

Prednisolone Hemisuccinate: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of prednisolone (B192156) hemisuccinate. The information presented herein is crucial for the formulation development, manufacturing, and analytical characterization of aqueous-based dosage forms of this important corticosteroid. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical procedures are provided.

Core Concepts: Solubility and Stability

Prednisolone hemisuccinate is a C21-ester prodrug of prednisolone, designed to enhance aqueous solubility for parenteral administration. Its behavior in aqueous solutions is governed by its chemical structure, particularly the ionizable carboxylic acid group of the hemisuccinate moiety.

Solubility is a critical physicochemical parameter that dictates the dissolution rate and bioavailability of a drug substance. The aqueous solubility of this compound is significantly influenced by pH and temperature. As a weak acid, its solubility increases with increasing pH as the carboxyl group becomes ionized.

Stability refers to the ability of a drug substance to retain its chemical integrity and physical properties over time. In aqueous solutions, this compound is susceptible to degradation, primarily through hydrolysis. Understanding the degradation pathways and kinetics is essential for ensuring the safety and efficacy of the final drug product.

Aqueous Solubility of this compound

This compound is sparingly soluble in water, while its sodium salt, prednisolone sodium succinate (B1194679), is freely soluble[1]. The solubility is highly dependent on the pH of the aqueous medium.

Table 1: Solubility of this compound and Its Sodium Salt in Aqueous Media

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| This compound | Water | Not Specified | Very slightly soluble | [2] |

| Prednisolone Sodium Succinate | Water | Not Specified | Freely soluble | [2][3] |

| Prednisolone Sodium Succinate | Hot Water | Not Specified | 50 mg/mL (clear to very slightly hazy) | [4] |

| Prednisolone | Water | 25 | 0.22 - 0.24 mg/mL | [5] |

| Prednisolone | Water | 20.2 | 0.0000105 (mole fraction) | [6] |

Stability of this compound in Aqueous Solution

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester linkage. This process is influenced by pH, temperature, and the presence of light. A significant aspect of its degradation is the intramolecular acyl migration from the C21 to the C17 position.

Degradation Pathways

The degradation of prednisolone 21-hemisuccinate proceeds through two main reactions:

-

Hydrolysis: Direct cleavage of the ester bond to yield prednisolone and succinic acid.

-

Acyl Migration: An intramolecular rearrangement where the succinyl group migrates from the 21-hydroxyl group to the 17-hydroxyl group, forming the thermodynamically less stable prednisolone 17-hemisuccinate isomer. This isomer can then hydrolyze to form prednisolone.

The hydrolysis of the 21-ester and the reversible rearrangement are subject to intramolecular catalysis by the terminal carboxyl group of the succinate moiety[4].

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolysis behavior of prednisolone 21-hemisuccinate/beta-cyclodextrin amide conjugate: involvement of intramolecular catalysis of amide group in drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality | Semantic Scholar [semanticscholar.org]

In Vitro Immunosuppressive Effects of Prednisolone Hemisuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro immunosuppressive effects of prednisolone (B192156) hemisuccinate, a water-soluble ester of the synthetic glucocorticoid prednisolone. Prednisolone is widely utilized for its potent anti-inflammatory and immunosuppressive properties in the treatment of a diverse range of conditions, including autoimmune diseases and to prevent organ transplant rejection.[1] This document details the molecular mechanisms of action, effects on various immune cell populations, quantitative data on its immunosuppressive potency, and comprehensive protocols for key in vitro assays.

Mechanism of Action

Prednisolone exerts its immunosuppressive effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[2] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression through several mechanisms:

-

Transactivation: The GR dimer can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1).[2] Annexin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3]

-

Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This interaction does not involve direct binding of the GR to DNA but rather a protein-protein interaction with these transcription factors, preventing them from activating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]

-

Nongenomic Effects: Rapid, non-genomic effects of glucocorticoids have also been described, which are mediated by membrane-bound GR or interactions with intracellular signaling molecules.[6]

It is important to note that prednisolone hemisuccinate is a prodrug that is rapidly hydrolyzed to prednisolone in vivo.[7] In vitro studies suggest that the immunosuppressive effects of prednisolone sodium succinate (B1194679), a similar hemiester, are primarily attributable to the liberated prednisolone.[8]

In Vitro Immunosuppressive Effects on Immune Cells

This compound, through its active form prednisolone, modulates the function of a wide array of immune cells in vitro.

T Lymphocytes

Prednisolone significantly impacts T lymphocyte function. It has been shown to:

-

Inhibit Proliferation: Prednisolone dose-dependently suppresses the proliferation of T lymphocytes stimulated with mitogens such as phytohemagglutinin (PHA) or in a mixed lymphocyte reaction (MLR).[9][10][11] This inhibition is a cornerstone of its immunosuppressive activity.

-

Induce Apoptosis: Prednisolone can induce apoptosis (programmed cell death) in activated T lymphocytes, with a more pronounced effect observed on CD8+ T cells compared to CD4+ T cells.[8][12]

-

Modulate Cytokine Production: Glucocorticoids strongly diminish the in vitro production of a wide range of cytokines by T cells, including the "initial phase" cytokines IL-1β and TNF-α, and "immunomodulatory" cytokines such as IL-2, IL-4, IL-5, IFN-γ, and IL-17.[13][14][15] The inhibition of IL-2 production and the expression of the IL-2 receptor are key mechanisms for suppressing T cell proliferation.[12]

-

Influence T Helper Cell Differentiation: By modulating the cytokine environment, prednisolone can influence the differentiation of T helper (Th) cells, generally promoting a shift away from a pro-inflammatory Th1 and Th17 phenotype.[16]

B Lymphocytes

The effects of prednisolone on B lymphocytes are complex. In vitro studies have demonstrated that while it can suppress overall immunoglobulin synthesis by peripheral blood mononuclear cells (PBMCs), it may enhance primary B cell function when studied in isolated populations.[17] However, the overall effect in a mixed immune cell environment is generally suppressive.

Dendritic Cells (DCs)

Dendritic cells, as potent antigen-presenting cells (APCs), are crucial for initiating adaptive immune responses. Prednisolone has been shown to:

-

Impair Maturation and Function: Glucocorticoids can inhibit the differentiation and maturation of DCs, leading to a reduced expression of co-stimulatory molecules necessary for T cell activation.[18][19]

-

Promote a Tolerogenic Phenotype: Prednisolone can induce a tolerogenic phenotype in DCs, characterized by enhanced IL-10 secretion and reduced production of IL-12 and IL-23, which in turn can suppress T cell responses.[20]

-

Induce Apoptosis: Prednisolone can also induce apoptosis in plasmacytoid dendritic cells.[21]

Phagocytic Cells

Prednisolone also affects the function of phagocytic cells like polymorphonuclear leukocytes (neutrophils) and macrophages. It has been demonstrated to inhibit the phagocytosis of particles by these cells in vitro.[2][22] This inhibition appears to be a receptor-mediated event.[2][22]

Quantitative Data Summary

The following tables summarize quantitative data on the in vitro immunosuppressive effects of prednisolone.

Table 1: Inhibition of Lymphocyte Proliferation by Prednisolone

| Assay | Cell Type | Stimulant | IC50 / EC50 (ng/mL) | Reference |

| Mixed Lymphocyte Reaction | Human Plasma | Allogeneic Cells | 66.3 ± 26.7 (Total Prednisolone) | [9] |

| Mixed Lymphocyte Reaction | Human Plasma | Allogeneic Cells | 10.0 ± 5.0 (Free Prednisolone) | [9] |

| Whole Blood Lymphocyte Proliferation | Human Whole Blood | Phytohemagglutinin (PHA) | 38.8 | [10][11] |

Table 2: Inhibition of Cytokine Production by Prednisolone

| Cytokine | Cell Type | Stimulant | Prednisolone Concentration | % Inhibition / Effect | Reference |

| TNF-α | Human PMN-HUVEC co-culture | IL-1β | 100 µM | ~35% reduction in cytotoxicity | [17] |

| IL-8 | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | 50 µM | No significant reduction | [17] |

| TNF-α | Human PBMCs | M. leprae sonicate | During treatment | Significant reduction from 83.6 to 10.7 pg/mL | [13] |

| IFN-γ | Human PBMCs | M. leprae sonicate | During treatment | Significant reduction | [13] |

| IL-1β | Human PBMCs | M. leprae sonicate | During treatment | Significant reduction | [13] |

| IL-17A | Human PBMCs | M. leprae sonicate | During treatment | Significant reduction | [13] |

| IL-10 | Human PBMCs | M. leprae sonicate | After treatment | Significant increase | [13] |

Detailed Experimental Protocols

Lymphocyte Proliferation Assay (Mitogen-Induced)

This assay measures the ability of this compound to inhibit the proliferation of lymphocytes stimulated by a mitogen.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Phytohemagglutinin (PHA) or Concanavalin A (ConA) as a mitogen.

-

This compound stock solution.

-

96-well flat-bottom culture plates.

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE-based).

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine) or plate reader/flow cytometer (for non-radioactive assays).

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control.

-

Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

For non-radioactive assays, follow the manufacturer's instructions for the specific kit being used.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated control.

One-Way Mixed Lymphocyte Reaction (MLR)

This assay assesses the ability of this compound to inhibit the proliferation of T cells in response to allogeneic stimulation.

Materials:

-

PBMCs from two different healthy donors (responder and stimulator).

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Mitomycin C or irradiation source to treat stimulator cells.

-

This compound stock solution.

-

96-well round-bottom culture plates.

-

[³H]-thymidine or a non-radioactive proliferation assay kit.

Procedure:

-

Isolate PBMCs from both donors.

-

Treat the stimulator PBMCs with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 3000 rads) to prevent their proliferation.

-

Wash the stimulator cells extensively to remove any residual mitomycin C.

-

Resuspend both responder and stimulator cells in complete medium at 1 x 10⁶ cells/mL.

-

Add 100 µL of the responder cell suspension to each well of a 96-well plate.

-

Add 100 µL of the treated stimulator cell suspension to the appropriate wells.

-

Prepare serial dilutions of this compound and add to the cultures.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-6 days.

-

Assess proliferation as described in the lymphocyte proliferation assay protocol.

Cytokine Production/Inhibition Assay

This protocol details the measurement of cytokine inhibition by this compound in activated PBMCs.

Materials:

-

PBMCs isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Stimulant (e.g., PHA, anti-CD3/anti-CD28 antibodies, or LPS).

-

This compound stock solution.

-

24-well culture plates.

-

ELISA kits or multiplex bead-based assay for the cytokines of interest (e.g., TNF-α, IL-2, IFN-γ).

Procedure:

-

Isolate and prepare PBMCs as previously described.

-

Plate the cells in a 24-well plate at a density of 1-2 x 10⁶ cells/mL in complete medium.

-

Add the desired concentrations of this compound or vehicle control.

-

Add the stimulant to the cultures.

-

Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

-

Centrifuge the plate and collect the culture supernatants.

-

Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

-

Determine the concentration-dependent inhibition of cytokine production by this compound.

Phagocytosis Assay

This assay evaluates the effect of this compound on the phagocytic capacity of macrophages.[15]

Materials:

-

Monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1).

-

Phagocytic targets (e.g., fluorescently labeled latex beads, zymosan particles, or apoptotic cells).[2][22]

-

This compound stock solution.

-

Culture plates suitable for microscopy or flow cytometry.

-

Trypan blue or another quenching agent for extracellular fluorescence.

-

Microscope or flow cytometer.

Procedure:

-

Culture the macrophages in the presence of various concentrations of this compound or vehicle for a predetermined time (e.g., 24 hours).

-

Add the phagocytic targets to the macrophage cultures at a specific ratio (e.g., 10:1 targets to cells).

-

Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).

-

Wash the cells to remove non-ingested targets.

-

Add a quenching agent like trypan blue to extinguish the fluorescence of any remaining extracellular targets.

-

Quantify the phagocytosis by either:

-

Microscopy: Counting the number of ingested particles per 100 macrophages.

-

Flow Cytometry: Measuring the mean fluorescence intensity of the macrophage population.

-

-

Calculate the inhibition of phagocytosis at different concentrations of this compound.

Signaling Pathways and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Inhibition of NF-κB and AP-1 Signaling

Caption: Inhibition of NF-κB and AP-1 by activated GR.

Experimental Workflow for In Vitro Immunosuppression Assessment

Caption: Workflow for in vitro immunosuppression assays.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. Prednisolone inhibits phagocytosis by polymorphonuclear leucocytes via steroid receptor mediated events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of suppressive potency between prednisolone and prednisolone sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic/pharmacodynamic model for prednisolone inhibition of whole blood lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic/pharmacodynamic model for prednisolone inhibition of whole blood lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylprednisolone inhibits interleukin-17 and interferon-gamma expression by both naive and primed T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phagocytosis of Cells | Sartorius [sartorius.com]

- 14. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo bioequivalence of commercial prednisone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.isciii.es [scielo.isciii.es]

- 18. journals.biologists.com [journals.biologists.com]

- 19. Prednisolone inhibits phagocytosis by polymorphonuclear leucocytes via steroid receptor mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. marinbio.com [marinbio.com]

- 21. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 22. Glucocorticoids Impair Phagocytosis and Inflammatory Response Against Crohn’s Disease-Associated Adherent-Invasive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Prednisolone Hemisuccinate: A Technical Guide to its Role in Cellular Stress Pathway Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone (B192156) hemisuccinate, a synthetic glucocorticoid, is widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2] Beyond these well-established functions, prednisolone exerts profound effects on cellular homeostasis, notably through the induction of distinct cellular stress pathways. This technical guide provides an in-depth exploration of the mechanisms by which prednisolone hemisuccinate modulates oxidative stress, triggers apoptosis, and influences endoplasmic reticulum (ER) stress. It aims to equip researchers and drug development professionals with a comprehensive understanding of these processes, supported by quantitative data, detailed experimental protocols, and visual signaling pathway diagrams.

Introduction: The Dual Role of Prednisolone in Cellular Stress

Prednisolone, acting through the glucocorticoid receptor (GR), initiates a cascade of genomic and non-genomic events that can either protect from or contribute to cellular stress, depending on the context, cell type, and duration of exposure.[1][3] While its anti-inflammatory actions can mitigate stress associated with inflammation, direct interactions with cellular machinery can also actively induce stress pathways. Understanding this duality is critical for both therapeutic applications and toxicological assessment.

Oxidative Stress Modulation

The impact of prednisolone on cellular redox balance is complex, with studies reporting both pro-oxidant and antioxidant effects.

Induction of Mitochondrial Reactive Oxygen Species (mtROS)

In certain cell types, such as corneal epithelial cells, prednisolone has been shown to increase the levels of mitochondrial reactive oxygen species (mtROS) in a concentration-dependent manner.[4][5] This effect is mediated through the glucocorticoid receptor, as it can be blocked by the GR antagonist RU-38486.[4][5] The increase in mtROS is a key event linking prednisolone treatment to the intrinsic apoptotic pathway.[5]

Inhibition of ROS Production

Conversely, in other contexts like human platelets, prednisolone has demonstrated an inhibitory effect on the production of intracellular ROS.[6][7] This inhibition of ROS generation may contribute to the anti-inflammatory effects of glucocorticoids.[6][8] The duration of treatment appears to be a critical factor, with short-term administration potentially protecting against oxidative injury, while chronic use may lead to oxidative damage.[8]

Quantitative Data on Oxidative Stress Markers

| Cell Type | Prednisolone Concentration | Duration | Effect on ROS | Measurement Technique | Reference |

| Human Corneal Epithelial Cells | 100 µM - 1 mM | 24 hours | Increase in mtROS | Flow Cytometry (CellROX Deep Red) | [4] |

| Human Platelets | 10 µM | Not specified | Reduction in PMA-induced ROS to 9+/-1% | Dichlorofluorescein diacetate fluorescence | [6] |

| Rat Lungs (in vivo) | 6 mg/kg/day | 30 days | Increased Lipid Peroxidation | Chemiluminescence assay | [8] |

Experimental Protocol: Measurement of Mitochondrial ROS by Flow Cytometry

This protocol is adapted from studies investigating prednisolone-induced mtROS in corneal epithelial cells.[4]

Materials:

-

Human Corneal Epithelial Cells (hCECs)

-

This compound

-

CellROX™ Deep Red Reagent

-

MitoTracker™ Green FM

-

RU-38486 (GR antagonist, for control experiments)

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture hCECs to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 100 µM, 500 µM, 1 mM) for 24 hours. Include an untreated control and a solvent control. For antagonist experiments, pre-treat cells with RU-38486 for 1 hour before adding prednisolone.

-

Staining:

-

Thirty minutes before the end of the incubation, add CellROX™ Deep Red Reagent to a final concentration of 5 µM.

-

Add MitoTracker™ Green FM to a final concentration of 100 nM.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Harvest: Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Washing: Wash the cells twice with ice-cold FACS buffer.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze immediately on a flow cytometer.

-

Excite MitoTracker™ Green at 488 nm and detect emission at ~516 nm.

-

Excite CellROX™ Deep Red at 644 nm and detect emission at ~665 nm.

-

Gate on the MitoTracker™ Green positive population to specifically measure ROS within the mitochondria.

-

Experimental Workflow: mtROS Measurement

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prednisolone induces apoptosis in corneal epithelial cells through the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of glucocorticoids on generation of reactive oxygen species in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of acute and chronic administration of methylprednisolone on oxidative stress in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Prednisolone Hemisuccinate in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of prednisolone (B192156) hemisuccinate within liver microsomes. Prednisolone hemisuccinate, a water-soluble prodrug, undergoes rapid hydrolysis to its active form, prednisolone. The subsequent hepatic metabolism is a complex process involving both Phase I and Phase II enzymatic reactions, primarily mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases. This document details the principal metabolic transformations, the key enzymes involved, and presents available kinetic data. Furthermore, it outlines comprehensive experimental protocols for studying these metabolic pathways in vitro and discusses the impact of prednisolone on key signaling pathways within the liver.

Introduction

Prednisolone, a synthetic glucocorticoid, is widely utilized for its potent anti-inflammatory and immunosuppressive properties. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, with hepatic metabolism being the primary determinant of its clearance and bioavailability. Understanding the metabolic fate of prednisolone, particularly within the liver microsomal fraction, is paramount for predicting drug-drug interactions, assessing inter-individual variability in drug response, and developing safer and more effective therapeutic strategies. This guide focuses on the metabolic journey of this compound, from its initial activation to its subsequent enzymatic modifications in the liver.

The Metabolic Pathway of Prednisolone in Liver Microsomes

The metabolism of prednisolone in the liver is a multi-step process designed to increase its water solubility and facilitate its excretion from the body. This process can be broadly categorized into Phase I and Phase II reactions.

Initial Hydrolysis of this compound

This compound is a succinate (B1194679) ester of prednisolone, designed to enhance its solubility for intravenous administration. Following administration, it is rapidly and extensively hydrolyzed by esterases present in the plasma and tissues, including the liver, to yield the pharmacologically active prednisolone.

Phase I Metabolism: Oxidation and Reduction

Phase I reactions introduce or expose functional groups on the prednisolone molecule, primarily through oxidation and reduction. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes, which constitutes the major component of liver microsomes.

The primary Phase I metabolic pathways for prednisolone include:

-

6β-Hydroxylation: This is a major metabolic pathway for prednisolone, leading to the formation of 6β-hydroxyprednisolone. This reaction is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP3A5 .[1]

-

20-Keto Reduction: The ketone group at the C-20 position can be reduced to form 20α-dihydroprednisolone and 20β-dihydroprednisolone. These reactions are catalyzed by aldo-keto reductases.[2]

-

Interconversion to Prednisone (B1679067): Prednisolone can be reversibly oxidized to prednisone by 11β-hydroxysteroid dehydrogenase (11β-HSD). While this reaction occurs in various tissues, the liver is a key site.

The major metabolites formed during Phase I are:

-

6β-Hydroxyprednisolone

-

20α-Dihydroprednisolone

-

20β-Dihydroprednisolone

-

Prednisone

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of prednisolone and its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their elimination. The primary Phase II reaction for corticosteroids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Glucuronidation: Prednisone can be glucuronidated, with UGT2B7 identified as the main enzyme responsible for this conjugation in vitro.[2] It is probable that other UGT isoforms are also involved in the glucuronidation of prednisolone and its various metabolites.

The resulting glucuronide conjugates are then readily excreted in the urine and bile.

Quantitative Data on Prednisolone Metabolism

While specific kinetic parameters for prednisolone metabolism in human liver microsomes are not extensively reported in the literature, data from closely related corticosteroids like cortisol can provide valuable insights. It is important to note that these values should be considered as approximations for prednisolone and experimental determination is recommended for precise characterization.

Table 1: Michaelis-Menten Kinetic Parameters for 6β-Hydroxylation of Cortisol by CYP3A4 in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (μM) | 148 ± 25 | [3] |

| Vmax (pmol/min/pmol CYP3A4) | 27 ± 2 | [3] |

| Intrinsic Clearance (CLint) (mL/min/nmol CYP3A4) | 0.18 | [3] |

Disclaimer: The data presented in Table 1 is for cortisol, a structurally similar corticosteroid. These values are provided as a reference and may not be directly representative of prednisolone kinetics.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols provide a general framework for investigating the metabolism of prednisolone in human liver microsomes.

Microsomal Stability Assay

This assay determines the rate of disappearance of prednisolone when incubated with liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Prednisolone

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a deuterated analog of prednisolone)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of prednisolone in a suitable solvent (e.g., DMSO or ethanol). Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and prednisolone (final concentration typically 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the plate to pellet the microsomal protein.

-

Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of prednisolone by LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining prednisolone versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Metabolite Identification and Formation Kinetics

This experiment aims to identify the metabolites of prednisolone and determine the kinetics of their formation.

Materials:

-

Same as for the microsomal stability assay.

-

Reference standards for potential metabolites (e.g., 6β-hydroxyprednisolone, 20α/β-dihydroprednisolone).

Procedure:

-